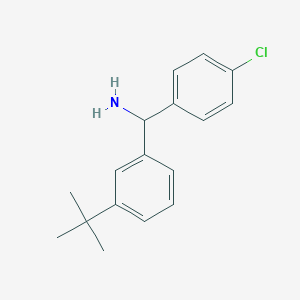

(3-tert-butylphenyl)(4-chlorophenyl)methanamine

Description

Properties

IUPAC Name |

(3-tert-butylphenyl)-(4-chlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-5-13(11-14)16(19)12-7-9-15(18)10-8-12/h4-11,16H,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNZXNAWFMTGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butylphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 3-tert-butylphenyl and 4-chlorophenylmethanamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .

Industrial Production Methods: Industrial production of (3-tert-butylphenyl)(4-chlorophenyl)methanamine often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control

Biological Activity

(3-tert-butylphenyl)(4-chlorophenyl)methanamine, a compound with notable structural characteristics, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : (3-tert-butylphenyl)(4-chlorophenyl)methanamine

- Molecular Formula : C16H18ClN

- Molecular Weight : 273.78 g/mol

This structure features a tert-butyl group and a chlorophenyl moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that (3-tert-butylphenyl)(4-chlorophenyl)methanamine exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess moderate to good antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, revealing promising results in inhibiting cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of (3-tert-butylphenyl)(4-chlorophenyl)methanamine was assessed against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (µM) | Reference |

|---|---|---|

| Escherichia coli | 25 | |

| Staphylococcus aureus | 15 | |

| Candida albicans | 30 | |

| Mycobacterium tuberculosis | 6.9 |

These results indicate that the compound is particularly effective against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis drug discovery.

In vitro studies have demonstrated the cytotoxic effects of (3-tert-butylphenyl)(4-chlorophenyl)methanamine on various cancer cell lines. The findings are detailed in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12 | Inhibition of FAK signaling | |

| T47D (Breast Cancer) | 20 | Induction of apoptosis | |

| MIAPaCa2 (Pancreatic Cancer) | 18 | Cell cycle arrest |

The mechanism of action appears to involve the inhibition of focal adhesion kinase (FAK), leading to reduced cell migration and proliferation.

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A recent study evaluated the activity of (3-tert-butylphenyl)(4-chlorophenyl)methanamine against M. tuberculosis. The compound demonstrated an MIC of 6.9 µM, indicating significant potency. Further structure-activity relationship studies revealed that modifications to the phenyl groups could enhance activity while maintaining low cytotoxicity towards eukaryotic cells .

Case Study 2: Anticancer Activity in Triple-Negative Breast Cancer

In a study involving triple-negative breast cancer cells (MDA-MB-231), treatment with (3-tert-butylphenyl)(4-chlorophenyl)methanamine resulted in a significant reduction in cell viability at concentrations as low as 12 µM. The compound's ability to inhibit FAK signaling was linked to its anticancer properties, suggesting it could be developed as a therapeutic agent for aggressive breast cancers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to simpler analogs like (4-chlorophenyl)(phenyl)methanamine . This may improve membrane permeability in biological systems .

- Heterocyclic Modifications : The thiazole-containing analog () introduces a heterocyclic ring, which can influence binding affinity in enzyme inhibition studies .

Key Observations :

Physicochemical Properties

NMR Data Comparison:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (3-tert-butylphenyl)(4-chlorophenyl)methanamine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. To optimize yield:

- Use a polar aprotic solvent (e.g., DMF) to stabilize intermediates and enhance reaction kinetics .

- Employ catalytic agents like Pd/C for reductive amination, ensuring inert conditions (argon atmosphere) to prevent oxidation .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and adjust stoichiometry (1.2:1 amine:carbonyl ratio) to minimize by-products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Collect high-resolution data (≤1.0 Å) to resolve steric effects from the tert-butyl group .

- NMR : Analyze and spectra for characteristic signals: δ 1.3 ppm (tert-butyl, 9H singlet) and δ 7.2–7.4 ppm (aromatic protons). Confirm amine proton exchange via DO shake .

- Mass spectrometry : ESI-MS in positive mode should show [M+H] at m/z 288.1 (CHClN) .

Q. How can researchers address low purity during synthesis?

- Methodological Answer :

- Purify via column chromatography (silica gel, gradient elution from hexane to ethyl acetate). For persistent impurities, recrystallize in ethanol/water (80:20) to exploit differential solubility .

- Validate purity using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) with ≥98% purity threshold .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., replacing tert-butyl with cyclopentyl or fluorophenyl groups) and compare bioactivity .

- Perform computational docking (AutoDock Vina) to predict binding affinities for targets like G-protein-coupled receptors (GPCRs). Validate with SPR (surface plasmon resonance) to measure kinetic constants (K) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions: Use identical cell lines (e.g., HEK293 for receptor studies) and control for enantiomeric purity (e.g., chiral HPLC for R/S separation) .

- Perform meta-analysis of IC values from literature, accounting for variables like solvent (DMSO vs. saline) and exposure time .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

- Methodological Answer :

- Use Sprague-Dawley rats for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, and 8 hr post-dose. Quantify via LC-MS/MS (LLOQ 0.1 ng/mL) to determine , , and bioavailability .

- Assess blood-brain barrier penetration using brain/plasma ratio calculations after terminal perfusion .

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

- Methodological Answer :

- Use chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol (85:15) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution .

- Confirm enantiopurity via circular dichroism (CD) spectroscopy, correlating Cotton effects with absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.